![molecular formula C10H7N5S B2625646 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 2097932-86-8](/img/structure/B2625646.png)
3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These compounds are of prime importance due to their extensive therapeutic uses . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .
Scientific Research Applications
Catalyst-Free Synthesis
The compound can be used in the catalyst-free synthesis of 1,2,4-triazolo pyridines under microwave conditions . This method involves a tandem reaction with enaminonitriles and benzohydrazides, demonstrating a broad substrate scope and good functional group tolerance .
Organic Crystalline Materials
“3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” can be used in the synthesis of organic crystalline materials . The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions .
Antibacterial Applications
Triazolopyridines, which include “3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol”, have been found to exhibit antibacterial activity .
Antifungal Applications
These compounds also have antifungal properties , making them useful in the development of new antifungal treatments.
Neuroprotective Applications
Triazolopyridines have shown neuroprotective effects , suggesting potential applications in the treatment of neurodegenerative diseases.
Herbicidal Applications
The triazolopyridine ring, a structural fragment present in “3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol”, has been shown to have herbicidal properties .
Pesticidal Applications
In addition to their herbicidal properties, these compounds also have pesticidal properties , making them potentially useful in pest control.
Pharmaceutical Applications
Due to their biological activity, triazolopyridines have many pharmaceutical applications . They are found in numerous biologically active agents including antithrombotic, anti-inflammatories, and antiproliferative agents .
Mechanism of Action
The mechanism of action for these types of compounds is often related to their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . They act as inhibitors of various enzymes and have diverse pharmacological activities .
Future Directions
properties
IUPAC Name |
3-pyridin-2-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-9-5-4-8-12-13-10(15(8)14-9)7-3-1-2-6-11-7/h1-6H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEKTGVVXNQVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2NC(=S)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.